

Application Notes: Long-Term Stability of Polymers Plasticized with Diethylene Glycol Adipate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylene glycol adipate*

Cat. No.: *B1329770*

[Get Quote](#)

Introduction

Diethylene glycol adipate (DEGA) is an aliphatic polyester used as a plasticizer to enhance the flexibility and processability of various polymers, notably in applications requiring biodegradability such as in poly(L-lactide) (PLLA).^[1] The long-term stability of these plasticized polymers is a critical factor for researchers, scientists, and drug development professionals, as it dictates the material's shelf-life and performance over time. Degradation of the polymer or migration of the plasticizer can lead to changes in mechanical properties, appearance, and potentially the release of leachables, which is a significant concern in medical and pharmaceutical applications. These application notes provide a framework for assessing the long-term stability of DEGA-plasticized polymers through accelerated aging studies.

Key Stability Concerns

The primary factors influencing the stability of DEGA-plasticized polymers are:

- Thermal Degradation: High temperatures can cause chain scission in the polymer backbone and the plasticizer, leading to a loss of mechanical strength and discoloration.^{[1][2]}
- Hydrolytic Degradation: Exposure to moisture can lead to the hydrolysis of the ester linkages in both the polymer and the DEGA plasticizer, particularly in humid environments.^[1]

- Plasticizer Migration: Over time, the plasticizer may migrate to the surface of the polymer, resulting in a loss of flexibility and potential surface contamination.
- Photo-oxidation: Exposure to UV radiation can initiate degradation processes, especially in polymers used in outdoor or light-exposed applications.[3]

Experimental Protocols

1. Accelerated Aging Protocol (Thermal Stress)

This protocol is based on the Arrhenius principle, where the rate of chemical reactions approximately doubles for every 10°C increase in temperature ($Q_{10} = 2$).[4] This allows for the simulation of long-term aging in a shorter timeframe.

Materials:

- Polymer samples plasticized with a known concentration of DEGA.
- Temperature and humidity-controlled environmental chamber.
- Foil-sealed bags for sample storage.
- Control samples stored at ambient temperature (e.g., 22°C).

Procedure:

- Place the polymer samples in the environmental chamber set to an elevated temperature (e.g., 55°C or 65°C) and controlled humidity (e.g., <20% RH).[5]
- The duration of the accelerated aging is calculated based on the desired real-time shelf life and the chosen accelerated temperature. For a Q_{10} of 2, the accelerated aging time can be calculated using the Arrhenius equation.[4][5]
- At predetermined time points (e.g., equivalent to 6 months, 1 year, 2 years of real-time aging), remove a subset of samples from the chamber.
- Allow the samples to equilibrate to ambient conditions before analysis.

- Perform a series of analytical tests (as described below) to evaluate changes in the material properties compared to the control samples.

2. Analytical Methods for Stability Assessment

A combination of analytical techniques should be employed to provide a comprehensive understanding of the material's stability.

a. Thermal Analysis (DSC and TGA)

- Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). A significant change in Tg can indicate plasticizer loss or degradation of the polymer.[6]
[7]
- Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer and can indicate the onset of thermal degradation.[1][7]

b. Mechanical Testing

- Tensile Testing: Measures the tensile strength and elongation at break. A decrease in these properties is indicative of polymer degradation and loss of flexibility.[5]
- Impact Strength: Assesses the material's toughness and resistance to fracture.

c. Spectroscopic Analysis

- Fourier Transform Infrared Spectroscopy (FTIR): Can be used to identify changes in the chemical structure of the polymer and plasticizer, such as the formation of new functional groups due to degradation.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the extent of degradation or changes in the plasticizer.[1][8]

d. Chromatographic Analysis

- Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determines the molecular weight distribution of the polymer. A decrease in molecular weight is a direct indication of chain scission and degradation.[1][9]

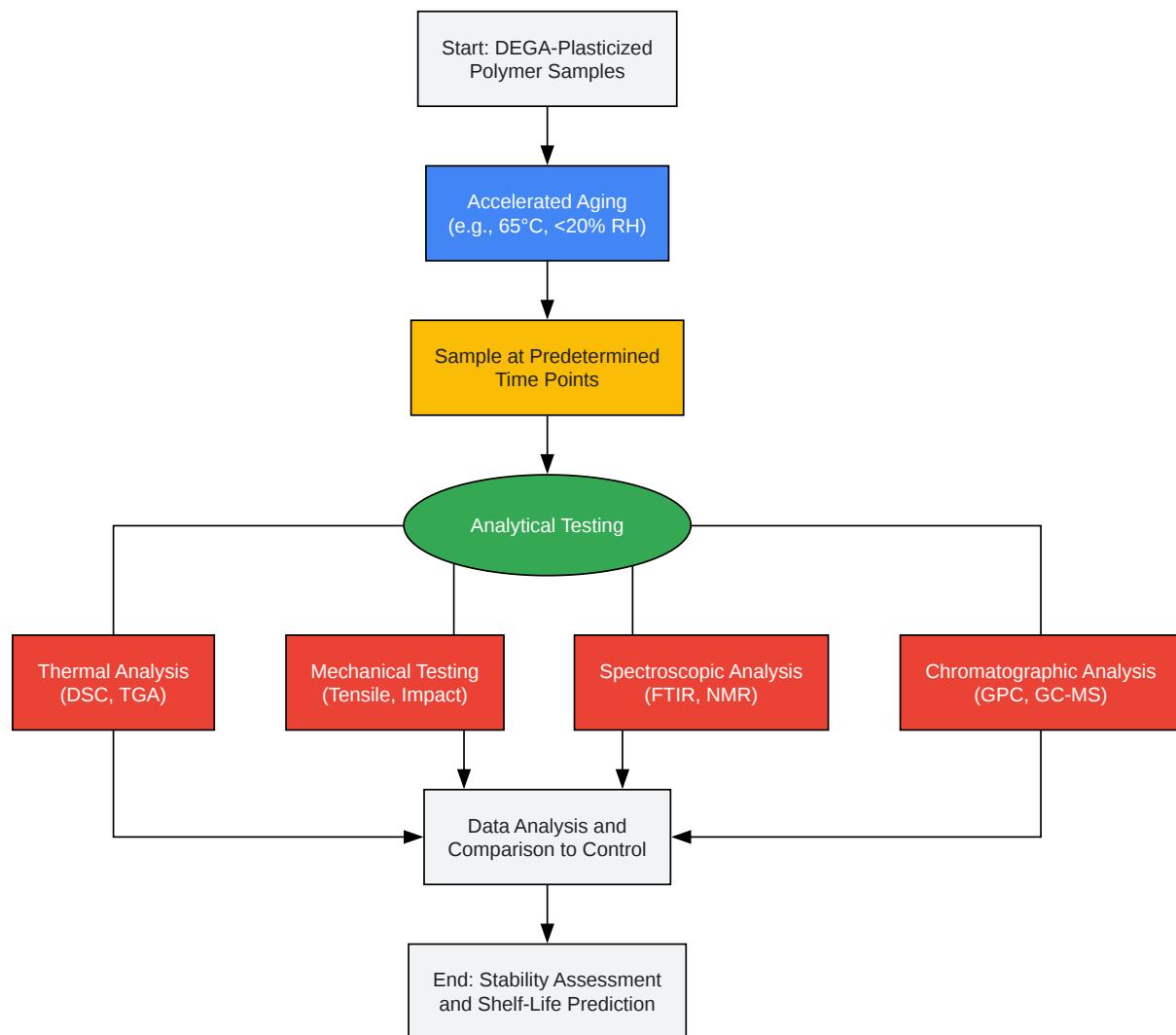
- Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to quantify the amount of DEGA that has migrated out of the polymer or to identify degradation products.

Data Presentation

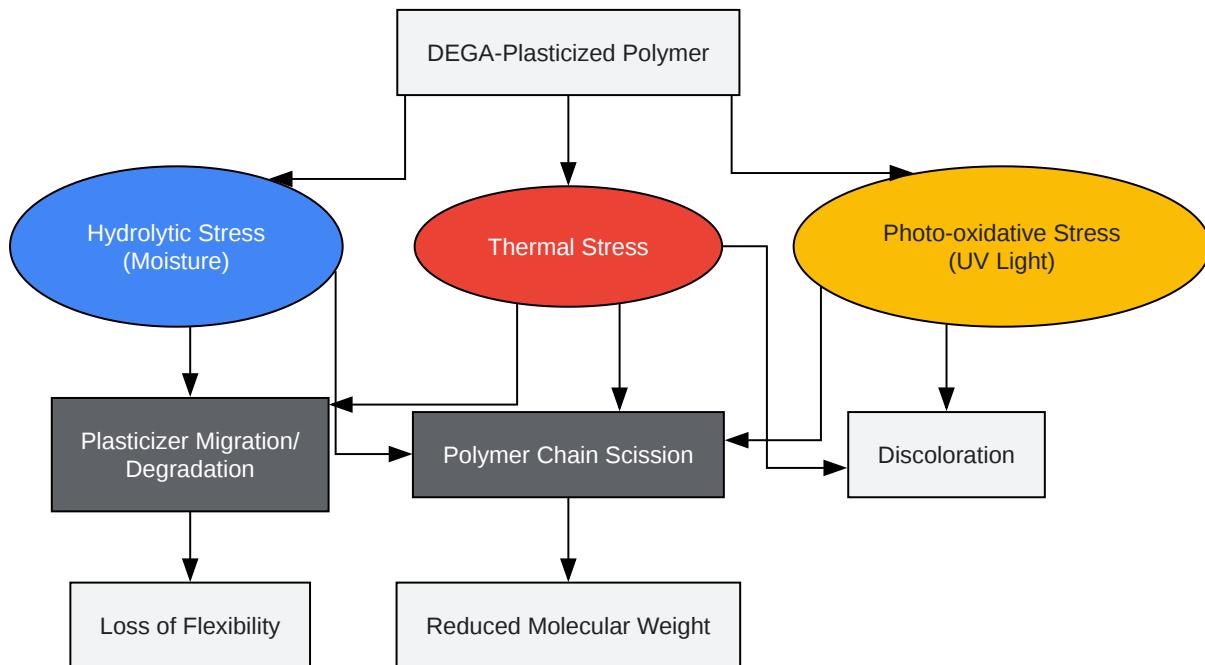
Quantitative data from the stability studies should be organized into tables to facilitate comparison between different time points and aging conditions.

Table 1: Thermal Properties of DEGA-Plasticized Polymer Under Accelerated Aging at 65°C

Aging Time (Weeks)	Equivalent Real Time (Years)	Glass Transition Temp. (Tg) (°C)	Onset of Thermal Degradation (°C) (from TGA)
0 (Control)	0	45.2 ± 0.5	285.1 ± 1.2
4	1	48.1 ± 0.6	283.5 ± 1.5
8	2	51.5 ± 0.4	280.2 ± 1.8
16	4	55.8 ± 0.7	275.6 ± 2.1


Table 2: Mechanical Properties of DEGA-Plasticized Polymer Under Accelerated Aging at 65°C

Aging Time (Weeks)	Equivalent Real Time (Years)	Tensile Strength (MPa)	Elongation at Break (%)
0 (Control)	0	50.3 ± 2.1	350 ± 25
4	1	48.9 ± 2.5	310 ± 22
8	2	46.1 ± 2.3	250 ± 28
16	4	42.5 ± 2.8	180 ± 30


Table 3: Molecular Weight Analysis of DEGA-Plasticized Polymer Under Accelerated Aging at 65°C

Aging Time (Weeks)	Equivalent Real Time (Years)	Weight-Average Molecular Weight (Mw) (kDa)	Polydispersity Index (PDI)
0 (Control)	0	150.2 ± 5.1	1.8 ± 0.1
4	1	145.8 ± 4.8	1.9 ± 0.1
8	2	138.5 ± 5.5	2.1 ± 0.2
16	4	125.3 ± 6.2	2.4 ± 0.2

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for long-term stability testing of polymers.

[Click to download full resolution via product page](#)

Caption: Degradation pathways for DEGA-plasticized polymers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethylene Glycol Adipate|Biodegradable Polymer for Research [benchchem.com]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mddionline.com [mddionline.com]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent [mdpi.com]
- 7. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the enzymatic degradation of poly(glycerol adipate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- To cite this document: BenchChem. [Application Notes: Long-Term Stability of Polymers Plasticized with Diethylene Glycol Adipate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329770#long-term-stability-testing-of-polymers-plasticized-with-diethylene-glycol-adipate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com